6-Chloro-1-(4-methoxyphenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of 4-methoxybenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Methoxy derivatives.
Scientific Research Applications
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: Shares the chloro and methoxyphenyl groups but differs in the core structure.
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains similar functional groups but has a different heterocyclic framework.
Uniqueness
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is unique due to its specific combination of functional groups and its hexane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARVEGIOLYKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594350 |
Source
|
Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278619-91-3 |
Source
|
Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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